N-t-Butyl 2-bromo-6-fluorobenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUHDKJYLQABFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742781 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-73-2 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-t-Butyl 2-bromo-6-fluorobenzylamine: A Sterically Hindered Halogenated Scaffold in Advanced Organic Synthesis and Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, the strategic placement of steric bulk and halogens on benzylic scaffolds is paramount. N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-73-2) represents a highly specialized, multifunctional building block[1]. By combining a sterically demanding tert-butylamine motif with a di-ortho-substituted aryl ring (bromo and fluoro), this molecule offers unique physicochemical properties. It serves as a robust intermediate where the amine is intrinsically protected by steric hindrance, allowing for aggressive downstream functionalization of the aryl bromide handle without compromising the nitrogen center.
This technical guide explores the structural causality, physicochemical profiling, and validated experimental methodologies for synthesizing and utilizing this critical scaffold.
Physicochemical Profiling
Understanding the quantitative parameters of N-t-Butyl 2-bromo-6-fluorobenzylamine is essential for predicting its behavior in solvent systems and catalytic cycles. The data is summarized below[1].
| Property | Value |
| Chemical Name | N-t-Butyl 2-bromo-6-fluorobenzylamine |
| CAS Number | 1355247-73-2 |
| Molecular Formula | C11H15BrFN |
| Molecular Weight | 260.15 g/mol |
| MDL Number | MFCD21333064 |
| Physical State | Clear to pale yellow liquid/oil (extrapolated) |
| Structural Features | Sterically hindered secondary amine, di-ortho-substituted aryl ring |
Structural Rationale & Mechanistic Insights
The architectural design of N-t-Butyl 2-bromo-6-fluorobenzylamine is not arbitrary; every functional group serves a distinct mechanistic purpose in synthetic chemistry and pharmacology.
The tert-Butyl Motif: Intrinsic Protection
The bulky nature of the tert-butyl group acts as an intrinsic protecting group for the secondary amine[2]. In complex multi-step syntheses, protecting groups are typically required to prevent amines from undergoing unwanted N-alkylation or oxidation. The extreme steric hindrance provided by the tert-butyl substituent modifies the reactivity of the amine, effectively shielding the nitrogen lone pair[2]. This allows chemists to achieve precise control during harsh downstream reactions (such as transition-metal cross-coupling) without the need for additional, atom-inefficient protection and deprotection cycles.
The 2-Bromo Substituent: The Catalytic Handle
Bromine at the ortho position serves as a highly reactive electrophilic handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The proximity of the bulky benzylic amine creates a sterically demanding environment that can be leveraged to dictate the stereochemical outcome or rotational barriers (atropisomerism) of the resulting coupled products.
The 6-Fluoro Substituent: Electronic Modulation
Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent benzylic amine. In medicinal chemistry, the introduction of a fluorine atom blocks metabolic oxidation at the ortho position, significantly increasing the in vivo half-life of derived drug candidates. Furthermore, the fluorine atom can participate in critical multipolar interactions with protein targets.
Structural modularity and functional causality of the target scaffold.
Applications in Drug Discovery & Catalysis
The unique triad of structural features makes this compound highly sought after in advanced research:
-
Sodium Channel Blockers (Nav1.5): Halogenated benzylamines are critical precursors in the development of atrial-selective sodium channel blockers. These compounds are actively researched for the safe treatment of atrial fibrillation in patients with structural heart diseases, as they avoid the ventricular side effects associated with older Class I antiarrhythmic drugs[3].
-
Spirocyclic Scaffolds: The 2-bromo-6-fluorobenzyl motif is utilized in palladium-catalyzed dearomatization reactions to construct complex spirocyclohexaneindolenines[4]. These spiro molecules are ubiquitous in biologically active natural products and modern pharmaceuticals[4].
Synthetic Methodology: Preparation of the Scaffold
The synthesis of N-t-Butyl 2-bromo-6-fluorobenzylamine relies on the nucleophilic substitution of a benzylic halide. This protocol is adapted from the established synthesis of structurally similar N-(tert-butyl)benzylamines[5].
Protocol 1: Nucleophilic Substitution Workflow
Causality: Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant accelerates the S_N2 displacement of the benzylic halide. An excess of tert-butylamine is used to act simultaneously as the nucleophile and the acid scavenger, preventing the need for exogenous bases that could trigger side reactions[5].
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 2-bromo-6-fluorobenzyl bromide (or chloride) in anhydrous DMF (0.5 M concentration).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add 3.0 equivalents of tert-butylamine dropwise via syringe. The steric bulk of the amine prevents over-alkylation (formation of tertiary amines).
-
Refluxing Condensation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours under a continuous nitrogen atmosphere[5].
-
Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The disappearance of the UV-active starting material validates the completion of the substitution.
-
Workup: Cool the mixture to room temperature, dilute with diethyl ether, and wash three times with distilled water to remove the DMF and tert-butylamine hydrochloride salts.
-
Purification: Dry the organic layer over anhydrous KOH pellets (to avoid reaction with CO2 from the air, which can form carbamates with the amine)[5]. Filter and concentrate under reduced pressure. The product can be fractionated under a N2 atmosphere to yield the pure liquid[5].
Downstream Functionalization: Suzuki-Miyaura Cross-Coupling
To demonstrate the utility of the intrinsic steric protection, the following protocol outlines the functionalization of the 2-bromo handle while leaving the secondary amine intact.
Protocol 2: Selective Pd-Catalyzed Cross-Coupling
Causality: Pd(dppf)Cl2 is chosen as the catalyst because its large bite angle facilitates the reductive elimination step—a critical bottleneck when coupling sterically hindered ortho-substituted aryl bromides. The tert-butyl group shields the secondary amine, preventing it from poisoning the palladium catalyst or undergoing an undesired intramolecular Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube, add N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Perform three cycles of Freeze-Pump-Thaw to rigorously remove dissolved oxygen, which would otherwise rapidly oxidize the active Pd(0) species.
-
Execution: Seal the tube and heat the biphasic mixture at 90 °C for 12 hours with vigorous stirring.
-
Self-Validating Monitoring: Analyze an aliquot via LC-MS. The validation of success is the complete consumption of the 260 m/z starting material mass and the appearance of the desired cross-coupled product mass.
-
Isolation: Dilute with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via silica gel column chromatography.
Pd-catalyzed downstream functionalization workflow for the bromide handle.
References
-
Sigma-Aldrich. "N-t-Butyl 2-bromo-6-fluorobenzylamine | 1355247-73-2". sigmaaldrich.com.1
-
Sigma-Aldrich. "N-t-Butyl 2-bromo-6-fluorobenzylamine | 1355247-73-2 (Chemistry & Synthesis)". sigmaaldrich.com.
-
ChemicalBook. "N-(tert-Butyl)benzylamine | 3378-72-1". chemicalbook.com. 5
-
Guidechem. "What is Benzylamine and its significance in chemistry?". guidechem.com. 2
-
Google Patents. "WO2025011450A1 - Sodium channel blockers". google.com. 3
-
ACS Publications. "Palladium-Catalyzed Dearomatization of Indoles with Alkynes: Construction of Spirocyclohexaneindolenines". acs.org. 4
Sources
Rational Design and Synthetic Utility of N-t-Butyl 2-bromo-6-fluorobenzylamine in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the strategic decoration of aromatic rings with halogens and sterically demanding aliphatic groups is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently leverage N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-73-2)[1] as a highly versatile, tri-functional building block.
Unlike simple benzylamines, this molecule integrates three distinct chemical handles: an electron-withdrawing fluorine atom, a cross-coupling-ready bromine atom, and a sterically shielded secondary amine[2]. This whitepaper deconstructs the structural rationale, synthetic methodologies, and downstream applications of this compound, providing a self-validating framework for its integration into your drug discovery pipelines.
Structural and Physicochemical Profiling
Understanding the causality behind a molecule's reactivity is the foundation of successful process chemistry. The unique substitution pattern of N-t-Butyl 2-bromo-6-fluorobenzylamine dictates its behavior in both the reactor and biological systems.
The Rationale Behind the Substituents
-
6-Fluoro Substitution (Electronic Modulation): Fluorine exerts a strong inductive electron-withdrawing effect (-I) while maintaining a small van der Waals radius. This lowers the pKa of the adjacent benzylic amine, reducing its basicity and thereby enhancing its metabolic stability against rapid oxidative degradation by hepatic enzymes (e.g., CYP450s)[2].
-
2-Bromo Substitution (Synthetic Handle): The heavy bromine atom serves as an orthogonal reactive site. Because the C-Br bond is weaker than the C-F bond, it selectively undergoes oxidative addition with palladium or nickel catalysts, enabling complex C-C or C-N bond formations without disturbing the rest of the molecule[2].
-
N-tert-Butyl Group (Steric Shielding): The bulky tert-butyl group acts as an umbrella over the nitrogen lone pair. This steric hindrance prevents unwanted nucleophilic side reactions (such as over-alkylation) during downstream synthesis. Furthermore, in biological systems, it protects the amine from monoamine oxidase (MAO) cleavage[3].
Quantitative Physicochemical Summary
| Property | Value / Descriptor | Causality & Process Significance |
| Chemical Name | N-t-Butyl 2-bromo-6-fluorobenzylamine | Nomenclature defining the tri-functional core. |
| CAS Registry Number | 1355247-73-2 | Primary identifier for IP and commercial procurement[1]. |
| Molecular Formula | C11H15BrFN | - |
| Molecular Weight | 260.15 g/mol | Highly optimal for fragment-based drug discovery (FBDD). |
| Physical State | Colorless to pale yellow liquid | Typical for sterically hindered secondary benzylic amines. |
| Solubility | Soluble in DCM, THF, EtOAc | High lipophilicity dictates the use of organic solvents for reactions[3]. |
Synthetic Methodologies: The Reductive Amination Paradigm
The most robust and scalable method for synthesizing N-t-Butyl 2-bromo-6-fluorobenzylamine is the chemoselective reductive amination of 2-bromo-6-fluorobenzaldehyde with tert-butylamine. This approach is favored because it avoids the harsh conditions and over-alkylation risks associated with direct alkylation of alkyl halides[4].
Self-Validating Protocol: Chemoselective Reductive Amination
This protocol is designed with built-in causality and In-Process Controls (IPCs) to ensure high yield and purity.
Step 1: Imine Formation (Schiff Base Generation)
-
Action: In a flame-dried round-bottom flask under N2 atmosphere, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add tert-butylamine (1.2 eq).
-
Causality: DCM is chosen for its excellent solubilizing properties and inertness. A 20% molar excess of the highly volatile tert-butylamine drives the equilibrium forward toward the imine.
-
Catalysis: Add glacial acetic acid (1.0 eq). The mild acid protonates the carbonyl oxygen, increasing its electrophilicity, without fully protonating the amine nucleophile.
-
IPC (Self-Validation): Stir for 2 hours at room temperature. Pull a 50 µL aliquot for 1H-NMR or LC-MS. Validation metric: The aldehyde proton signal (~10.0 ppm) must disappear, replaced by the imine C-H signal (~8.5 ppm). Do not proceed until conversion is >95%.
Step 2: Chemoselective Reduction
-
Action: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.
-
Causality: NaBH(OAc)3 is sterically bulky and electronically deactivated compared to NaBH4. It selectively reduces the protonated iminium ion without reducing any residual unreacted aldehyde to the corresponding alcohol[3][4].
-
Action: Allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Quench and Isolation
-
Action: Quench the reaction slowly with saturated aqueous NaHCO3 until gas evolution ceases. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Causality: The basic quench neutralizes the acetic acid and decomposes residual boron species, partitioning the free base secondary amine exclusively into the organic layer.
Figure 1: Chemoselective reductive amination workflow for N-t-Butyl 2-bromo-6-fluorobenzylamine.
Downstream Functionalization in API Development
The true value of N-t-Butyl 2-bromo-6-fluorobenzylamine lies in its utility as an advanced intermediate. The steric bulk of the tert-butyl group essentially "masks" the secondary amine, allowing aggressive transition-metal chemistry to occur at the 2-bromo position without the need for additional protecting groups (like Boc or Cbz)[3].
Key Reaction Pathways
-
Buchwald-Hartwig Amination: The aryl bromide can be coupled with primary or secondary amines using Pd2(dba)3 and a bulky phosphine ligand (e.g., XPhos). The tert-butyl group prevents the benzylic amine from competing for the palladium center.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids yields biaryl systems, a ubiquitous motif in kinase inhibitors and CNS-active therapeutics.
-
Deprotection: Once the molecular scaffold is complete, the tert-butyl group can be cleaved under strongly acidic conditions (e.g., neat Trifluoroacetic acid (TFA) at elevated temperatures) to reveal the primary benzylic amine if required for target binding.
Figure 2: Divergent downstream functionalization pathways leveraging the bromo and t-butyl groups.
Handling, Stability, and Storage Protocols
To maintain the integrity of this compound over time, specific laboratory protocols must be strictly adhered to:
-
Oxidative Stability: While the fluorine atom provides some protection against oxidation, secondary benzylic amines can slowly form N-oxides upon prolonged exposure to atmospheric oxygen. Protocol: Flush storage vessels with Argon or N2 prior to sealing.
-
Storage Conditions: Store at 2–8 °C (refrigerated) in amber glass vials to prevent UV-induced radical degradation of the C-Br bond.
-
Safety Considerations: As an aliphatic/benzylic amine, it exhibits basic properties and can disrupt mucosal membranes. Handle exclusively within a certified fume hood using appropriate PPE (nitrile gloves, splash goggles)[3].
References
- Arctom Scientific. "CAS NO. 1355247-73-2 | N-t-Butyl 2-bromo-6-fluorobenzylamine".
- Thieme Connect. "Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions".
- Google Patents. "US6452056B1 - Process for the preparation of fluorobenzyl derivatives".
- GuideChem. "N-(1,1-Dimethylethyl)benzenemethanamine 3378-72-1 wiki".
Sources
Process Architecture and Synthetic Validation for N-t-Butyl 2-bromo-6-fluorobenzylamine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound CAS: 1355247-73-2[1]
Executive Summary & Strategic Rationale
The synthesis of sterically hindered, halogen-rich secondary benzylamines is a critical operation in modern medicinal chemistry. N-t-Butyl 2-bromo-6-fluorobenzylamine (C₁₁H₁₅BrFN) serves as a vital pharmacophore building block, frequently utilized in the development of kinase inhibitors and YAP/TAZ-TEAD protein-protein interaction inhibitors[2].
The presence of both a bromine atom (enabling downstream transition-metal-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig reactions) and a fluorine atom (modulating lipophilicity and metabolic stability) on the phenyl ring makes this scaffold highly versatile. However, the installation of the bulky tert-butylamine moiety at the benzylic position introduces significant steric challenges that dictate the synthetic strategy.
Retrosynthetic Analysis & Route Selection
When designing the synthesis for N-t-Butyl 2-bromo-6-fluorobenzylamine, two primary retrosynthetic disconnections are apparent:
-
Route A (Reductive Amination): Condensation of 2-bromo-6-fluorobenzaldehyde with tert-butylamine, followed by selective hydride reduction[3].
-
Route B (Nucleophilic Substitution): Direct alkylation of tert-butylamine using 2-bromo-6-fluorobenzyl bromide[4].
Retrosynthetic pathways for N-t-Butyl 2-bromo-6-fluorobenzylamine.
Quantitative Comparison of Synthetic Routes
To ensure process efficiency and high atom economy, we must evaluate both routes. Route A is overwhelmingly preferred in pharmaceutical process chemistry due to its superior impurity profile and scalability.
| Parameter | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Primary Precursors | 2-Bromo-6-fluorobenzaldehyde + t-BuNH₂ | 2-Bromo-6-fluorobenzyl bromide + t-BuNH₂ |
| Key Reagent | NaBH(OAc)₃ (STAB) | K₂CO₃ or DIPEA |
| Typical Yield | 75% – 85% | 40% – 60% |
| Major Impurity Risk | 2-Bromo-6-fluorobenzyl alcohol (<5%) | Bis-alkylated amine, benzyl ether byproducts |
| Scalability | Excellent (Mild exotherm, predictable) | Moderate (Requires strict stoichiometry) |
| Selectivity | High (Sterics favor mono-alkylation) | Poor (Competing SN2 vs. E2 pathways) |
Mechanistic Deep-Dive: The Causality of Route A
The success of Route A relies on precise manipulation of reaction kinetics and thermodynamics.
1. Imine Condensation Dynamics: The tert-butyl group introduces severe steric hindrance (A-value ~4.8 kcal/mol). To drive the equilibrium toward the imine, a mildly acidic environment (pH ~5) is established using glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of 2-bromo-6-fluorobenzaldehyde, increasing the electrophilicity of the carbonyl carbon without fully sequestering the nucleophilic tert-butylamine as an unreactive ammonium salt.
2. Selective Hydride Delivery: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Causality: STAB is a mild, sterically demanding reducing agent. It selectively reduces the protonated iminium ion intermediate at room temperature but reacts exceptionally slowly with the starting aldehyde. This chemoselectivity prevents the formation of 2-bromo-6-fluorobenzyl alcohol, a common yield-limiting byproduct in reductive aminations[3].
3. Solvent Selection: 1,2-Dichloroethane (DCE) is utilized as the solvent. Causality: DCE provides excellent solubility for STAB and the organic precursors, while its non-coordinating nature prevents solvent-solute interactions that could artificially stabilize the starting aldehyde and stall the reaction.
Protocol Architecture: A Self-Validating System
The following protocol is designed for a 10 mmol discovery-scale synthesis, incorporating mandatory In-Process Controls (IPCs) to ensure the system is self-validating.
Self-validating experimental workflow for reductive amination.
Step-by-Step Methodology
Step 1: Imine Formation
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzaldehyde (2.03 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Add tert-butylamine (1.26 mL, 12.0 mmol, 1.2 equiv) dropwise at room temperature.
-
Add glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv) to adjust the pH to ~5.
-
Stir the reaction mixture under a nitrogen atmosphere for 2 hours.
-
Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in mass-spec grade acetonitrile, and analyze via LC-MS. Proceed only when the aldehyde peak is consumed and the imine intermediate ([M+H]⁺ m/z ~258/260) is dominant.
Step 2: Reduction 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) in three equal portions over 15 minutes to control the mild exothermic release. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Self-Validation (IPC 2): Perform TLC (Hexanes:EtOAc 8:2, UV active). The imine spot should be completely converted to a lower-Rf, ninhydrin-active spot corresponding to the secondary amine.
Step 3: Quench and Extraction 8. Quench the reaction carefully by adding saturated aqueous NaHCO₃ (30 mL) dropwise at 0 °C (CAUTION: Gas evolution). 9. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 20 mL). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 20% EtOAc in Hexanes (with 1% Et₃N to prevent amine streaking). 12. Isolate the product fractions and concentrate to yield N-t-Butyl 2-bromo-6-fluorobenzylamine as a pale yellow to colorless oil.
Analytical Validation Parameters
To guarantee the structural integrity of the synthesized compound, the following spectroscopic benchmarks must be met:
-
LC-MS (ESI+): Expected isotopic pattern for one bromine atom. Two peaks of equal intensity at m/z 260.0 ([M(⁷⁹Br)+H]⁺) and 262.0 ([M(⁸¹Br)+H]⁺).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 – 6.95 (m, 3H, Aromatic protons).
-
δ 3.95 (d, J = 2.0 Hz, 2H, Benzylic CH₂). Note: The slight doublet splitting is due to long-range coupling with the ortho-fluorine atom.
-
δ 1.50 (br s, 1H, Amine NH, exchanges with D₂O).
-
δ 1.18 (s, 9H, tert-Butyl CH₃).
-
-
¹⁹F NMR (376 MHz, CDCl₃): δ -113.5 (m, 1F).
References
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis". Chemical Reviews, 116(12), 6837-7042. Available at:[Link]
- Novartis AG. (2021). "Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors" (Patent No. WO2021186324A1). Google Patents.
- Novartis AG. (2021). "Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors" (Patent No. US20210299100A1). Google Patents.
Sources
- 1. N-t-Butyl 2-bromo-6-fluorobenzylamine | 1355247-73-2 [sigmaaldrich.com]
- 2. WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 3. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
N-t-Butyl 2-bromo-6-fluorobenzylamine: Comprehensive Material Safety and Synthetic Utility Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogenated benzylamines into active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery[1]. N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-73-2) is a highly specialized, polyfunctional building block[2]. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between stringent safety compliance (MSDS) and advanced synthetic utility. This document does not merely list hazards and protocols; it explains the causality behind the molecule's behavior, ensuring that your laboratory workflows are both safe and self-validating.
Physicochemical Profiling & Structural Causality
To handle a chemical safely and utilize it effectively, one must understand how its structural moieties dictate its macroscopic properties.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N-t-Butyl 2-bromo-6-fluorobenzylamine |
| CAS Number | 1355247-73-2[2] |
| Molecular Formula | C₁₁H₁₅BrFN |
| Molecular Weight | 260.15 g/mol |
| Physical State | Liquid (Combustible) |
| Class | Halogenated Secondary Amine |
Structural Causality in Drug Design
-
The tert-Butyl Group (Steric Shielding): The bulky t-butyl group on the amine nitrogen serves a dual purpose. Synthetically, it sterically hinders the secondary amine, preventing unwanted over-alkylation or catalyst poisoning during cross-coupling reactions[3]. Pharmacologically, it increases the lipophilicity of the resulting API, aiding in cellular membrane permeation.
-
The Fluorine Atom (Metabolic Shield): The highly electronegative fluorine atom at the ortho position modulates the pKa of the adjacent amine. More importantly, the exceptionally strong C-F bond acts as a "metabolic block," preventing rapid oxidative clearance by Cytochrome P450 (CYP) enzymes in vivo[4].
-
The Bromine Atom (Synthetic Handle): The aryl bromide is a highly reactive electrophilic site, perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling rapid downstream functionalization[3].
Hazard Characterization & Mechanism of Toxicity
Like most low-molecular-weight secondary amines, N-t-Butyl 2-bromo-6-fluorobenzylamine is classified under GHS as a Corrosive and Harmful substance[5].
Mechanism of Chemical Burns
The toxicity of this compound is directly tied to its basicity. When the secondary amine contacts physiological moisture (sweat, tears, mucous membranes), it abstracts protons, creating a highly localized alkaline environment (pH > 10). This high pH induces the saponification of the lipid bilayers in cell membranes and triggers the rapid denaturation of structural proteins. Unlike acid burns, which cause coagulative necrosis (forming a protective eschar), alkaline amine burns cause liquefactive necrosis , allowing the chemical to penetrate deeper into the tissue[5].
Fig 1: Mechanistic pathway of tissue necrosis induced by basic secondary amine exposure.
Self-Validating Safety & Handling Protocols
Standard operating procedures (SOPs) often fail because they lack built-in verification. The following protocols integrate self-validating steps to guarantee safety.
Personal Protective Equipment (PPE)
-
Gloves: Double-layer nitrile (minimum 8 mil thickness). Causality: Amines can rapidly permeate thin latex.
-
Eye Protection: Chemical splash goggles paired with a full-face shield.
-
Respiration: Handle exclusively within a certified Class II fume hood to prevent inhalation of corrosive vapors.
Emergency Response Methodology
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes.
-
Self-Validation Step: After 15 minutes, use a pH test strip on the runoff water from the skin. Continue flushing until the runoff reads a neutral pH (7.0–7.4) to confirm complete removal of the amine[5].
-
-
Eye Contact: Utilize an emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation.
-
Self-Validation Step: Similar to skin contact, an assisting colleague must verify the pH of the ocular runoff before ceasing irrigation. Seek immediate ophthalmological care.
-
-
Spill Cleanup: Do not use combustible absorbents (e.g., sawdust). Neutralize the spill with a weak, non-reactive acid (such as 5% citric acid or dilute acetic acid) to convert the volatile freebase amine into a stable, non-volatile salt.
-
Self-Validation Step: Apply litmus paper to the neutralized spill area. Only proceed with inert absorbent pads (e.g., vermiculite) once the pH is confirmed to be ≤ 7.
-
Synthetic Utility & Workflow Protocol
The primary application of N-t-Butyl 2-bromo-6-fluorobenzylamine is acting as an electrophile in palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig Amination [3]. The aryl bromide bond (C-Br) is selectively cleaved by a Pd(0) catalyst, allowing for the introduction of complex nucleophiles[6].
Fig 2: Palladium-catalyzed Buchwald-Hartwig amination cycle utilizing the aryl bromide handle.
Step-by-Step Buchwald-Hartwig Protocol
This protocol describes the coupling of our title compound with a generic primary aniline.
-
Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar.
-
Reagent Charging: Add N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 equiv), the desired aniline nucleophile (1.2 equiv), Pd₂(dba)₃ (2 mol% as the Pd(0) source), BINAP ligand (4 mol%), and Cs₂CO₃ (1.5 equiv)[6].
-
Causality: Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent unwanted deprotonation of the sterically hindered t-butylamine moiety.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon three times to remove oxygen, which would irreversibly oxidize the Pd(0) catalyst to inactive Pd(II).
-
Solvent & Heating: Inject anhydrous, degassed toluene (0.5 M concentration) via syringe. Heat the reaction mixture to 100°C in a pre-heated oil bath for 12 hours[6].
-
Self-Validating Analytical Monitoring:
-
After 12 hours, withdraw a 50 µL aliquot via syringe.
-
Quench the aliquot in 1 mL of HPLC-grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.
-
Analyze via LC-MS. Validation: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) for the starting material (m/z = 260.1) is <1% relative to the product mass peak.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.
Regulatory & Disposal Framework
Because this compound contains both halogens (Fluorine, Bromine) and nitrogen, it poses a specific environmental risk.
-
Ecotoxicity: Halogenated amines are notoriously toxic to aquatic life and resist standard biological degradation in municipal water treatment facilities.
-
Disposal: Never dispose of this chemical or its reaction byproducts down the drain. All waste must be segregated into clearly labeled "Halogenated Organic Waste" containers. Incineration at a certified hazardous waste facility is required, as the high temperatures are necessary to safely break the robust C-F and C-Br bonds without generating toxic dioxins.
References
-
Safety Data Sheet: Benzylamine , Carl ROTH. Available at: [Link]
-
Buchwald–Hartwig amination , Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination , Grokipedia. Available at:[Link]
Sources
N-t-Butyl 2-bromo-6-fluorobenzylamine: A Privileged Scaffold for Advanced Medicinal Chemistry and Cross-Coupling Methodologies
Executive Summary
In modern drug discovery and agrochemical development, the strategic selection of building blocks dictates the success of downstream structure-activity relationship (SAR) optimization. N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-73-2) [1] is a highly specialized, multi-functional intermediate. As a Senior Application Scientist, I leverage this compound because it elegantly combines the cross-coupling readiness of an aryl bromide, the stereoelectronic control of an ortho-fluorine, and the steric shielding of an N-tert-butyl group. This technical guide deconstructs the chemical utility, synthetic protocols, and pharmacological applications of this crucial scaffold.
Structural and Physicochemical Profiling
Understanding the causality behind a molecule's structural features is paramount for rational drug design. The tri-substituted nature of this scaffold provides three distinct vectors for optimization:
-
The 2-Bromo Handle (The Synthetic Vector): The bromide serves as a prime site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Bromides offer an optimal balance—they are significantly more reactive toward oxidative addition than chlorides, yet more stable and cost-effective than iodides.
-
The 6-Fluoro Substituent (The Conformational Vector): Fluorine is not merely a metabolic shield. The ortho-fluorine atom polarizes the adjacent C-H and C-Br bonds, often accelerating Pd-catalyzed oxidative addition. In the context of kinase inhibitors, the fluorine atom engages in orthogonal multipolar interactions (e.g., F···H-N or F···C=O) with the protein backbone. This effectively "locks" the benzylamine into a bioactive conformation, reducing the entropic penalty upon binding [2].
-
The N-tert-Butyl Group (The Shielding Vector): This bulky aliphatic moiety serves a dual purpose. Synthetically, it acts as a sterically demanding protecting group that prevents unwanted secondary reactions (like over-alkylation or dimerization) during cross-coupling. Pharmacologically, it can occupy deep hydrophobic pockets in target receptors or be selectively cleaved under strongly acidic conditions to reveal the primary amine for further functionalization [3].
Quantitative Data: Physicochemical Properties
Summarized below are the core properties critical for handling and reaction planning.
| Property | Value | Implication for Synthesis |
| CAS Number | 1355247-73-2 | Unique identifier for procurement [1]. |
| Molecular Formula | C11H15BrFN | Defines isotopic mass distribution. |
| Molecular Weight | 260.15 g/mol | Crucial for stoichiometric calculations. |
| Appearance | Pale yellow oil | Requires storage under inert gas to prevent oxidation. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Highly versatile across polar aprotic and protic solvents. |
Experimental Workflows and Self-Validating Protocols
To ensure absolute reproducibility, the following protocols outline the de novo synthesis of the scaffold via reductive amination, followed by its application in a downstream functionalization step. Every step is designed as a self-validating system.
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize N-t-Butyl 2-bromo-6-fluorobenzylamine from 2-bromo-6-fluorobenzaldehyde.
Causality & Logic: Reductive amination is chosen over direct alkylation to prevent over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild reducing agent that selectively reduces the intermediate imine without reducing the starting aldehyde, minimizing alcohol byproducts.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add tert-butylamine (1.5 eq, 15 mmol).
-
Causality:tert-Butylamine is highly volatile (bp 44°C); a 0.5 eq excess ensures complete conversion before evaporation.
-
-
Stirring: Stir at room temperature for 2 hours under nitrogen.
-
Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.
-
Quenching: After 12 hours at room temperature, quench slowly with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases.
-
Extraction & Purification: Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The reaction is complete when the UV-active aldehyde spot (R_f ~0.6) disappears, replaced by a new, ninhydrin-positive spot (R_f ~0.3) corresponding to the secondary amine. LC-MS will confirm the product mass (m/z ~260/262 for ⁷⁹Br/⁸¹Br isotopes).
Quantitative Data: Reaction Optimization
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| NaBH₄ | MeOH | 0 to 25 | 45% | Imine reduction is competitive with solvent reduction. |
| NaBH₃CN | MeOH | 25 | 72% | Effective, but generates highly toxic HCN byproducts. |
| NaBH(OAc)₃ | DCM | 0 to 25 | 95% | Optimal. Mild, selective, and high-yielding. |
Visualization of Synthetic and Pharmacological Logic
To map the utility of this scaffold, the following diagrams illustrate its synthetic trajectory and its ultimate pharmacological role.
Synthetic workflow for N-t-Butyl 2-bromo-6-fluorobenzylamine and its downstream functionalization.
Pharmacological mechanism of kinase inhibition utilizing the fluorinated benzylamine scaffold.
Applications in Drug Development
Derivatives of 2-bromo-6-fluorobenzylamine are heavily patented in the oncology and immunology spaces, particularly as precursors to ATP-competitive kinase inhibitors [2]. When the bromide is coupled to a heterocyclic core (e.g., pyrimidine or quinoline) via Suzuki coupling, the resulting molecule positions the fluorinated benzylamine in the hinge region of the kinase.
The tert-butyl group often acts as a lipophilic anchor, interacting with the DFG-out conformation of inactive kinases (Type II inhibitors). If the tert-butyl group is removed post-coupling (via strong acid like TFA), the resulting primary amine can be further derivatized into ureas or amides, expanding the SAR library [3].
References
- Title: Process for the preparation of fluorobenzyl derivatives (US6452056B1)
"N-t-Butyl 2-bromo-6-fluorobenzylamine" as a synthetic building block
Title: N-t-Butyl 2-bromo-6-fluorobenzylamine: A Sterically Shielded, Conformationally Locked Building Block in Modern Medicinal Chemistry
Abstract N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-73-2) represents a highly specialized, tri-functional synthetic scaffold. By integrating a reactive halogen handle, a stereoelectronically demanding fluorine atom, and a bulky N-tert-butyl group, this molecule offers orthogonal reactivity and exceptional metabolic stability. This technical guide dissects the causality behind its structural design, provides self-validating protocols for its application in transition-metal catalysis, and evaluates its pharmacokinetic utility in drug discovery.
Structural Anatomy & Causality of Design
In medicinal chemistry, the strategic placement of functional groups is dictated by the need to balance reactivity during synthesis with stability in biological systems. N-t-Butyl 2-bromo-6-fluorobenzylamine achieves this through three distinct moieties:
-
The N-tert-Butyl Group (Steric Shielding): The tert-butyl group is a sterically demanding lipophilic moiety. Its primary role in this building block is dual-purpose. Synthetically, it acts as a "steric shield," protecting the secondary amine from unwanted nucleophilic attacks or side reactions during harsh cross-coupling conditions [1]. Pharmacologically, if retained in the final active pharmaceutical ingredient (API), it blocks N-dealkylation and shields the adjacent benzylic position from monoamine oxidase (MAO) degradation, significantly prolonging the drug's biological half-life.
-
The 6-Fluoro Substituent (Conformational Lock): Fluorine is the most electronegative element, yet its van der Waals radius is comparable to oxygen. The ortho-fluorine atom introduces a strong dipole and stereoelectronic repulsion that restricts the rotation of the benzylic C-N bond, effectively locking the molecule into a preferred conformation [5]. Furthermore, it modulates the pKa of the amine, enhancing membrane permeability, and completely blocks cytochrome P450-mediated oxidation at the 6-position.
-
The 2-Bromo Moiety (Synthetic Handle): The bromine atom provides a highly reactive site for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. Its ortho relationship to the benzylic amine allows for the construction of complex, sterically congested biaryl or heterocyclic systems that are highly prized in kinase inhibitor and GPCR antagonist design.
Mechanistic Workflows & Visualizations
To understand the orthogonal utility of these functional groups, we map the metabolic shielding logic and the synthetic workflow.
Figure 1: Structural causality and metabolic shielding logic of the tri-functional scaffold.
Quantitative Data: Physicochemical Profiling
The introduction of the tert-butyl and fluoro groups drastically alters the physicochemical properties compared to a standard benzylamine. The table below summarizes the theoretical impact on key parameters.
| Compound Scaffold | MW ( g/mol ) | cLogP (Est.) | Amine pKa (Est.) | Metabolic Stability (Liver Microsomes) | Primary Synthetic Utility |
| Benzylamine | 107.15 | 1.09 | ~9.3 | Low (Rapid MAO clearance) | Basic building block |
| 2-Fluorobenzylamine | 125.14 | 1.25 | ~8.8 | Moderate | F-directed medicinal chemistry |
| 2-Bromo-6-fluorobenzylamine | 204.04 | 1.95 | ~8.5 | Moderate-High | Cross-coupling precursor |
| N-t-Butyl 2-bromo-6-fluorobenzylamine | 260.15 | 3.45 | ~9.8 | Very High (Sterically shielded) | Advanced sterically hindered API synthesis |
Table 1: Comparative physicochemical properties highlighting the lipophilicity and basicity shifts induced by the N-tert-butyl and 6-fluoro substitutions.
Self-Validating Experimental Protocols
The trustworthiness of a synthetic building block relies on robust, reproducible methodologies. Below are self-validating protocols for utilizing N-t-Butyl 2-bromo-6-fluorobenzylamine. The causality behind the reagent choices is explicitly detailed.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Objective: To couple an aryl boronic acid to the 2-bromo position without compromising the N-tert-butyl amine. Causality of Design: The extreme steric bulk of the ortho-amine requires a highly active, sterically accommodating palladium ligand. Pd(dppf)Cl₂ is selected because its large bite angle facilitates oxidative addition into the sterically hindered C-Br bond while resisting deactivation by the basic amine.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 equiv, 1.0 mmol) and the desired Aryl Boronic Acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol). Self-Validation Check: The mixture should remain a free-flowing powder; clumping indicates moisture contamination which will quench the boronic acid via protodeboronation.
-
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The water is crucial for dissolving the inorganic base and accelerating the transmetalation step.
-
Reaction: Heat the biphasic mixture to 90°C for 12-16 hours. Monitor via LC-MS. The bulky tert-butyl group prevents the amine from coordinating and poisoning the palladium catalyst.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the N-t-Butyl 2-aryl-6-fluorobenzylamine.
Protocol B: Chemoselective De-tert-butylation (Deprotection) Objective: To remove the tert-butyl group if it was utilized purely as a transient protecting group. Causality of Design: Unlike standard Boc groups, N-alkyl tert-butyl groups are highly stable and require harsh acidic conditions (neat TFA) or specialized Lewis acid catalysis (Cu(OTf)₂) to undergo cleavage via isobutylene elimination [3], [4].
Step-by-Step Methodology:
-
Acidic Cleavage: Dissolve the coupled product (1.0 mmol) in neat Trifluoroacetic Acid (TFA, 5.0 mL).
-
Heating: Heat the solution to 70°C. Note: Room temperature TFA is often insufficient for N-alkyl tert-butyl cleavage. Alternatively, for milder conditions, 5 mol% Cu(OTf)₂ in DCM at 50°C can be employed to slowly release TfOH and drive the elimination of isobutylene [3].
-
Monitoring: Monitor the evolution of isobutylene gas and check progress via TLC.
-
Isolation: Once complete (typically 18-24 hours), concentrate the mixture under vacuum to remove excess TFA. Neutralize the resulting trifluoroacetate salt with saturated aqueous NaHCO₃ and extract with DCM to isolate the free primary amine.
Figure 2: Synthetic workflow demonstrating the Suzuki-Miyaura coupling and subsequent de-tert-butylation.
Conclusion
N-t-Butyl 2-bromo-6-fluorobenzylamine is not merely a passive chemical precursor; it is a highly engineered scaffold designed to solve specific challenges in drug development. By leveraging the steric shielding of the tert-butyl group, the conformational control of the fluorine atom, and the reactivity of the bromine handle, medicinal chemists can efficiently construct complex, metabolically robust pharmacophores.
References
-
Title: A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group Source: The University of Bath Research Portal URL: [Link] [3]
-
Title: Trifluoroacetic acid cleavage of N-tert-butyl amides. New synthesis of primary sulfamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [4]
-
Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] [5]
Engineering Chemical Space: The Strategic Role of N-t-Butyl 2-bromo-6-fluorobenzylamine in Modern Drug Discovery
By: Senior Application Scientist, Medicinal Chemistry & Synthetic Strategy
In the relentless pursuit of novel therapeutics, the selection of chemical building blocks is not merely a matter of structural assembly; it is an exercise in predictive pharmacology and metabolic engineering. Among the vast library of commercially available intermediates, N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-73-2) has emerged as a highly privileged scaffold.
This whitepaper dissects the physicochemical rationale, synthetic utility, and pharmacological advantages of this specific building block. By understanding the causality behind its structural motifs—the tert-butyl group, the ortho-fluorine, and the ortho-bromine—researchers can systematically leverage this compound to design potent, metabolically stable, and highly selective drug candidates.
Structural Rationale: Designing for Survivability and Affinity
The architecture of N-t-Butyl 2-bromo-6-fluorobenzylamine is a masterclass in rational drug design. Every functional group on this molecule serves a distinct, calculated purpose aimed at overcoming common attrition factors in the drug development pipeline.
The N-tert-Butyl Group: Steric Shielding and Lipophilicity
Primary benzylamines are notoriously susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. The installation of a bulky tert-butyl group provides immense steric shielding around the nitrogen atom. This effectively shuts down the metabolic liability of N-dealkylation. Furthermore, the tert-butyl moiety introduces a dense, localized lipophilic surface area that drives binding thermodynamics via the hydrophobic effect when interacting with deep, non-polar protein pockets.
The 6-Fluoro Substituent: Conformational Locking and Metabolic Resistance
The incorporation of fluorine in medicinal chemistry is a well-documented strategy to enhance drug properties . In this scaffold, the ortho-fluorine serves a dual purpose:
-
Electronic Deactivation: It lowers the pKa of the benzylic protons through strong inductive withdrawal, further resisting oxidative metabolism at the benzylic position.
-
Conformational Control: The strong dipole of the C-F bond introduces electrostatic repulsion with the lone pair of the adjacent amine, dictating a highly specific conformational preference for the benzylic C-N bond. This "pre-organization" reduces the entropic penalty upon binding to a target receptor.
The 2-Bromo Substituent: The Synthetic Vector
While the tert-butyl and fluoro groups are designed to remain in the final drug candidate, the 2-bromo position is the critical synthetic handle. The C-Br bond is perfectly poised for oxidative addition by Palladium(0) species, allowing divergent late-stage functionalization. This enables the rapid generation of structure-activity relationship (SAR) libraries via cross-coupling methodologies .
Table 1: Physicochemical Properties & Drug Design Rationale
| Property | Value | Rationale in Drug Design |
| CAS Number | 1355247-73-2 | Unique identifier for procurement and database tracking . |
| Molecular Weight | 260.15 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| LogP (est.) | ~3.5 | High lipophilicity driven by the tert-butyl group; ideal for membrane permeability. |
| TPSA | 12.03 Ų | Low polar surface area ensures excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 | Secondary amine provides a critical anchor point for hinge-binding in kinases. |
| H-Bond Acceptors | 1 | Fluorine atom can act as a weak H-bond acceptor or orthogonal multipolar interaction site. |
Synthetic Utility & Chemical Space Expansion
The true value of N-t-Butyl 2-bromo-6-fluorobenzylamine lies in its versatility as a central hub for generating complex molecular architectures. By utilizing transition-metal catalysis, chemists can replace the bromine atom with a vast array of aryl, heteroaryl, amino, or alkynyl groups.
Synthetic workflow for divergent functionalization of the building block.
Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling
To successfully utilize this sterically encumbered building block, standard cross-coupling conditions often fail. The ortho-fluoro and ortho-aminomethyl groups create significant steric bulk around the C-Br bond, hindering the transmetalation step.
The following protocol utilizes Pd(dppf)Cl₂ . Causality note: This specific catalyst is selected because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium intermediate. This geometric constraint dramatically accelerates the reductive elimination step, which is the typical bottleneck when dealing with highly hindered ortho-substituted aryl bromides.
Step-by-Step Methodology
Step 1: Reagent Preparation and Degassing
-
Action: In an oven-dried Schlenk flask, combine N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
-
Causality: The biphasic Dioxane/H₂O system is critical; it ensures the solubility of the lipophilic organic substrates while completely dissolving the inorganic base, facilitating interfacial transmetalation.
-
Validation Check: Sparge the mixture with Argon for 15 minutes. You must observe continuous, vigorous bubbling to ensure complete removal of dissolved oxygen, which would otherwise rapidly deactivate the Pd(0) catalyst.
Step 2: Catalyst Activation
-
Action: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C.
-
Validation Check: Within 10-15 minutes of heating, the reaction mixture should transition from a bright yellow/orange suspension to a deep red/brown homogeneous solution. This color shift is the visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species.
Step 3: Reaction Execution and Monitoring
-
Action: Stir the reaction at 90 °C for 4-6 hours.
-
Validation Check: Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the characteristic isotopic doublet of the starting material (m/z 260/262, 1:1 ratio due to ⁷⁹Br/⁸¹Br) completely disappears, replaced by the mass of the cross-coupled biaryl product.
Step 4: Workup and Isolation
-
Action: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation Check: The final isolated product should yield a single spot on TLC (visualized via UV 254 nm and Ninhydrin stain, which will react with the secondary amine to form a distinct colored spot).
Application in Target-Based Drug Discovery
Derivatives of N-t-Butyl 2-bromo-6-fluorobenzylamine are highly prized in the development of Kinase Inhibitors . The biaryl systems generated from this building block perfectly mimic the adenine ring of ATP.
When docked into the ATP-binding site of oncogenic kinases (such as EGFR or ALK), the molecule partitions itself optimally: the secondary amine acts as a critical hydrogen-bond donor to the hinge region, the tert-butyl group projects into the hydrophobic selectivity pocket (preventing off-target binding), and the fluorine atom interacts with the DFG motif, stabilizing the inactive "DFG-out" conformation.
Pharmacophore model showing target interaction and downstream inhibition.
Conclusion
N-t-Butyl 2-bromo-6-fluorobenzylamine is not just a chemical intermediate; it is a strategically engineered vector for drug discovery. By combining metabolic resistance (via the tert-butyl and fluoro groups) with high synthetic tractability (via the bromo group), it allows medicinal chemists to rapidly navigate complex chemical space. Mastery of its cross-coupling behavior, particularly through geometric control of palladium intermediates, unlocks rapid access to highly potent, BBB-penetrant, and metabolically robust therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the N-Alkylation of N-t-Butyl 2-bromo-6-fluorobenzylamine
Introduction
The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of diverse molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. This guide provides a detailed experimental protocol for the N-alkylation of N-t-Butyl 2-bromo-6-fluorobenzylamine, a sterically hindered and electronically deactivated secondary amine. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of tertiary amine derivatives from this challenging substrate.
The inherent difficulty in the N-alkylation of N-t-Butyl 2-bromo-6-fluorobenzylamine stems from a combination of steric and electronic factors. The bulky tert-butyl group on the nitrogen atom, in conjunction with the ortho-bromo and -fluoro substituents on the phenyl ring, creates a highly congested environment around the nucleophilic nitrogen center. This steric hindrance impedes the approach of the alkylating agent. Furthermore, the electron-withdrawing inductive effects of the bromine and fluorine atoms decrease the electron density on the nitrogen, thereby reducing its nucleophilicity and making it less reactive towards electrophiles.
This protocol addresses these challenges by employing a carefully selected combination of a high-boiling polar aprotic solvent, a strong and non-nucleophilic base, and elevated temperatures to facilitate the desired SN2 reaction. The principles and specific steps outlined herein are intended to provide a comprehensive and practical guide for the successful N-alkylation of this and structurally related amines.
Reaction Mechanism and Key Considerations
The N-alkylation of a secondary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
A critical aspect of this reaction is the choice of base. The reaction generates a hydrohalic acid (HX) byproduct, which will protonate the starting amine or the product tertiary amine, rendering it non-nucleophilic and halting the reaction. A base is therefore required to neutralize this acid and regenerate the free amine. For a sterically hindered and weakly nucleophilic amine such as N-t-Butyl 2-bromo-6-fluorobenzylamine, a strong, non-nucleophilic base is paramount. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a strong base with good solubility in polar aprotic solvents, and it is known to promote N-alkylation reactions, even with challenging substrates.[1][2][3][4]
The choice of solvent is also crucial. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal as it can dissolve the reactants and the base, and its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy barrier associated with sterically hindered substrates.[1][2]
Over-alkylation, the reaction of the product tertiary amine with the alkylating agent to form a quaternary ammonium salt, is a potential side reaction. However, in the case of the highly hindered tertiary amine product formed from N-t-Butyl 2-bromo-6-fluorobenzylamine, this is less of a concern.
Health and Safety
Disclaimer: This protocol is intended for use by trained laboratory personnel. It is essential to consult the Safety Data Sheet (SDS) for each chemical before use and to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
N-t-Butyl 2-bromo-6-fluorobenzylamine : While a specific SDS is not widely available, analogous compounds such as 2-bromo-6-fluoroaniline and other substituted benzylamines are known to be irritants to the skin, eyes, and respiratory tract.[5][6] Handle with care and avoid inhalation, ingestion, and skin/eye contact.
-
Alkyl Halides (e.g., Alkyl Bromides, Benzyl Bromide) : These are reactive electrophiles and are often lachrymatory and toxic. They should be handled with extreme care in a fume hood.[2]
-
N,N-Dimethylformamide (DMF) : DMF is a combustible liquid and a known reproductive toxin. Avoid inhalation of vapors and skin contact.[2][7]
-
Cesium Carbonate (Cs₂CO₃) : Cesium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Work-up Reagents : Handle all organic solvents and aqueous solutions with appropriate care.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of N-t-Butyl 2-bromo-6-fluorobenzylamine with primary alkyl halides or benzyl halides.
Materials and Equipment
-
N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 eq)
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere (Nitrogen or Argon) setup
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 eq) and Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting amine.
-
-
Addition of Alkylating Agent:
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add the alkylating agent (1.1 - 1.5 eq) to the stirring suspension via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent and may require optimization.
-
Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether (approximately 10 volumes).
-
Pour the diluted mixture into a separatory funnel containing water (approximately 10 volumes).
-
Separate the organic layer.
-
Wash the organic layer extensively with water (3 x 10 volumes) and then with brine (1 x 10 volumes) to remove the DMF.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated product.
-
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range/Value | Rationale |
| Starting Amine | N-t-Butyl 2-bromo-6-fluorobenzylamine | Sterically hindered and electronically deactivated substrate. |
| Alkylating Agent | Primary Alkyl Halide or Benzyl Halide | Electrophile for the SN2 reaction. |
| Equivalents of Alkylating Agent | 1.1 - 1.5 eq | A slight excess is used to ensure complete consumption of the starting amine. |
| Base | Cesium Carbonate (Cs₂CO₃) | Strong, non-nucleophilic base to neutralize the acid byproduct.[1][2] |
| Equivalents of Base | 1.5 - 2.0 eq | To ensure the reaction medium remains basic. |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent to facilitate the reaction.[1][2] |
| Temperature | 80 - 100 °C | Elevated temperature is required to overcome the activation energy barrier. |
| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the alkylating agent. |
| Expected Yield | Moderate to Good | Yields will be highly dependent on the specific alkylating agent used. |
Visualization of Experimental Workflow
Caption: Experimental workflow for the N-alkylation of N-t-Butyl 2-bromo-6-fluorobenzylamine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Inactive alkylating agent. 3. Insufficiently anhydrous conditions. | 1. Increase the reaction temperature in increments of 10 °C. 2. Use a more reactive alkylating agent (e.g., switch from an alkyl bromide to an alkyl iodide). 3. Ensure all glassware is oven-dried and the DMF is anhydrous. |
| Formation of Side Products | 1. Elimination reaction (especially with secondary or tertiary alkyl halides). 2. Decomposition of starting materials or product at high temperatures. | 1. Use primary alkyl halides whenever possible. Consider alternative methods like reductive amination for more hindered alkyl groups. 2. Lower the reaction temperature and increase the reaction time. |
| Difficulty in Purification | 1. Incomplete removal of DMF. 2. Product co-elutes with starting material or impurities. | 1. Perform more extensive aqueous washes during the work-up. A 5% LiCl aqueous wash can also be effective for removing DMF.[8] 2. Optimize the eluent system for column chromatography. A shallow gradient may be required. |
References
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
- The Role of Cesium Carbonate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reactions. (2025). BenchChem.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters.
- Castillo, J.-C., Orrego-Hernandez, J., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2016(22), 3824-3835.
- Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. (n.d.). Organic Letters.
- Elattar, K. (2016). Cesium carbonate as a mediated inorganic base in some organic transformations.
- N-t-Butyl 2-bromo-6-fluorobenzylamine. (n.d.). Moshang Chemical.
- Cesium effect: high chemoselectivity in direct N-alkyl
- Technical Support Center: Purification of Secondary Alkyl Amines. (2025). BenchChem.
- Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. (2025). BenchChem.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkyl
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- 2-Bromo-6-fluoroaniline Safety D
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temper
- Optimizing reaction conditions for N-alkylation of diethylamine. (2025). BenchChem.
- An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2005). University of Michigan.
- Application Notes and Protocols for the N-alkylation of 4,5-Dimethylis
- A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. (2026). Organic & Biomolecular Chemistry.
- 2-Bromo-6-fluorobenzaldehyde Safety D
- 2-Bromo-2-methylpropane Safety D
- Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Digital Commons @ USF.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024).
- Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkyl
- N-Dealkylation of Amines. (n.d.). PubMed Central (PMC).
- Application Notes and Protocols for N-Alkylation with 3-Butenylamine Hydrochloride. (n.d.). BenchChem.
- Safety D
- 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
- N-Ethyl-2-chloro-6-fluorobenzylamine Safety D
- About Workup. (n.d.). University of Rochester, Department of Chemistry.
- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers.
- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
- Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (n.d.). Academia.edu.
- Process for the purification of amines. (n.d.).
- Processes for the alkylation of secondary amine groups of morphinan derivatives. (n.d.).
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Direct asymmetric α C(sp3)
- Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. (2019). The Journal of Organic Chemistry.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). PubMed Central (PMC).
- Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. (n.d.). Science Alert.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for "N-t-Butyl 2-bromo-6-fluorobenzylamine" characterization (HPLC, GC-MS)
An Application Note for the Analytical Characterization of N-t-Butyl 2-bromo-6-fluorobenzylamine
Introduction
N-t-Butyl 2-bromo-6-fluorobenzylamine (Molecular Formula: C₁₁H₁₅BrFN, Molecular Weight: 260.15 g/mol ) is a substituted benzylamine derivative that serves as a key intermediate in the synthesis of various compounds within the pharmaceutical and agrochemical sectors.[1] The precise characterization of its identity, purity, and impurity profile is critical for ensuring the quality, safety, and efficacy of final products. The presence of reactive functional groups—a secondary amine, and bromo and fluoro substituents on the aromatic ring—necessitates the development of robust and specific analytical methods.
This guide provides detailed application notes and validated protocols for the characterization of N-t-Butyl 2-bromo-6-fluorobenzylamine using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for accurate quantification and structural confirmation.
Part 1: Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
Scientific Rationale and Method Development
Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive pharmaceutical intermediates. The primary analytical challenge for N-t-Butyl 2-bromo-6-fluorobenzylamine is its basic amine functionality, which can interact with acidic residual silanols on conventional silica-based C18 columns, leading to poor peak shape (tailing).[2]
To counteract this, our method development strategy focuses on two key principles:
-
Protonation of the Analyte: By maintaining the mobile phase at a low pH (e.g., using formic acid), the secondary amine group (pKa ≈ 9-10) is fully protonated. This positively charged state minimizes undesirable interactions with the stationary phase, ensuring a sharp, symmetrical peak.[2]
-
Alternative Stationary Phase Selectivity: While a high-quality, end-capped C18 column is often sufficient, a pentafluorophenyl (PFP) stationary phase offers an alternative and often superior selectivity for halogenated aromatic compounds. PFP columns provide multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating structurally similar, halogenated impurities from the main analyte.[3][4]
The benzylamine chromophore allows for sensitive detection using a UV or Photodiode Array (PDA) detector. A PDA detector is recommended to confirm peak purity and identity by comparing the UV spectrum across the peak with that of a reference standard.
HPLC Experimental Workflow
Sources
Application Note: N-t-Butyl 2-bromo-6-fluorobenzylamine as a Bifunctional Scaffold in Advanced Materials and Theranostic Agents
Executive Summary
In the rapidly converging fields of materials science and drug development, the rational design of molecular building blocks is paramount. N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS 1355247-73-2) emerges as a highly versatile, tri-functional scaffold. This application note details the utilization of this compound across two cutting-edge domains: the synthesis of 19 F-MRI trackable theranostic nanoparticles and the development of sterically shielded Thermally Activated Delayed Fluorescence (TADF) emitters for optoelectronics. By leveraging its unique steric and electronic properties, researchers can achieve precise control over both biological tracking mechanisms and photophysical phenomena.
Structural Causality & Physicochemical Profiling
The utility of N-t-Butyl 2-bromo-6-fluorobenzylamine is dictated by the orthogonal reactivity and spatial geometry of its three primary functional groups:
-
The N-tert-Butyl Group (Steric Shielding): The bulky tert-butyl amine provides immense steric hindrance. In optoelectronic applications, this shielding isolates the luminescent core, suppressing intermolecular interactions such as Dexter energy transfer and π−π stacking. This prevents aggregation-caused quenching (ACQ) and significantly narrows the full-width at half-maximum (FWHM) of the emission spectra[1].
-
The 2-Bromo Substituent (Cross-Coupling Handle): The aryl bromide is a prime electrophile for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formations. It readily undergoes Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, allowing for the modular attachment of polymer backbones or electron-accepting cores[2].
-
The 6-Fluoro Substituent (Electronic Tuning & MRI Tracking): Fluorine-19 is a highly sensitive NMR-active nucleus. Because soft biological tissues lack an endogenous fluorine background, 19 F MRI provides an exceptional signal-to-noise ratio (SNR) for in vivo tracking[3]. Furthermore, the highly electronegative fluorine atom fine-tunes the Highest Occupied Molecular Orbital (HOMO) levels in TADF materials.
Workflow 1: Synthesis of 19 F-MRI Trackable Theranostic Polymers
Mechanistic Rationale
Theranostic nanoparticles combine therapeutic payload delivery with diagnostic imaging. By conjugating N-t-Butyl 2-bromo-6-fluorobenzylamine to an amine-functionalized biocompatible polymer (e.g., PEGylated dendrimers) via Buchwald-Hartwig cross-coupling, we create a stable, fluorinated nanocarrier. The lack of background 19 F signal in human tissue ensures that the resulting nanoparticles can be tracked in vivo with absolute specificity[4].
Workflow for synthesizing 19F MRI trackable theranostic nanoparticles via Pd-catalyzed coupling.
Step-by-Step Protocol: Buchwald-Hartwig Polymer Conjugation
Reagents: N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 equiv), Amine-functionalized PEG polymer (1.2 equiv), Pd(OAc) 2 (0.05 equiv), BINAP (0.08 equiv), Cs 2 CO 3 (3.0 equiv), Anhydrous Toluene.
Causality of Reagents: Pd(OAc) 2 and BINAP form a highly active, bidentate Pd(0) catalyst complex. The bidentate nature of BINAP enforces a specific bite angle that accelerates reductive elimination and prevents the formation of inactive palladium dimers, which is critical when coupling sterically hindered ortho-substituted aryl bromides[5]. Cs 2 CO 3 is utilized as a mild base to facilitate deprotonation without degrading the polymer backbone.
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine N-t-Butyl 2-bromo-6-fluorobenzylamine, the PEG-amine polymer, and Cs 2 CO 3 .
-
Catalyst Addition: In a separate vial, dissolve Pd(OAc) 2 and BINAP in anhydrous toluene. Stir for 15 minutes to pre-form the catalyst complex, then transfer this solution to the main reaction flask.
-
Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 110 °C and stir vigorously for 12 hours[6].
-
Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Self-Validation & QC:
-
IPC: Monitor the disappearance of the aryl bromide via LC-MS.
-
Post-Reaction: Perform 19 F NMR. A sharp resonance confirms successful conjugation. Measure the T2 relaxation time; values >10 ms are required for viable MRI contrast applications.
-
Workflow 2: Sterically Shielded TADF Emitters for OLEDs
Mechanistic Rationale
Thermally Activated Delayed Fluorescence (TADF) relies on a small energy gap ( ΔEST ) between the singlet ( S1 ) and triplet ( T1 ) excited states, allowing for reverse intersystem crossing (RISC) and harvesting of triplet excitons. However, planar TADF molecules often suffer from aggregation-caused quenching. By utilizing N-t-Butyl 2-bromo-6-fluorobenzylamine as a precursor, the bulky tert-butyl group acts as a physical shield around the luminescent core, inhibiting non-radiative decay pathways and preserving high Photoluminescence Quantum Yields (PLQY)[7].
Jablonski diagram illustrating TADF mechanism and the protective role of t-butyl steric shielding.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
Reagents: N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 equiv), Triazine-based boronic acid ester (1.1 equiv), Pd(PPh 3 ) 4 (0.05 equiv), K 2 CO 3 (2.0 M aqueous solution), 1,4-Dioxane.
Causality of Reagents: The Suzuki-Miyaura coupling is chosen for its high tolerance to functional groups and scalability. The biphasic 1,4-Dioxane/H 2 O solvent system ensures the solubility of both the highly organic starting materials and the inorganic K 2 CO 3 base. Heating to 100 °C provides the activation energy necessary for the oxidative addition of the sterically hindered C-Br bond to the Pd(0) center[2].
Procedure:
-
Preparation: Charge a round-bottom flask with N-t-Butyl 2-bromo-6-fluorobenzylamine and the triazine boronic acid ester.
-
Solvent & Base: Add 1,4-Dioxane and the 2.0 M aqueous K 2 CO 3 solution (ratio 4:1 v/v). Purge the system with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Catalysis: Quickly add Pd(PPh 3 ) 4 under a positive nitrogen stream. Heat the biphasic mixture to 100 °C under reflux for 8 hours.
-
Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via silica gel chromatography.
-
Self-Validation & QC:
-
IPC: TLC monitoring (Hexane/Ethyl Acetate 3:1) to confirm the complete consumption of the aryl bromide.
-
Post-Reaction: Conduct photoluminescence (PL) spectroscopy. The presence of the tert-butyl shield should yield a narrow FWHM (< 25 nm) and transient PL decay should confirm a microsecond-scale delayed fluorescence component indicative of TADF.
-
Quantitative Data Presentation
The following table summarizes the expected reaction metrics and application-specific performance parameters when utilizing N-t-Butyl 2-bromo-6-fluorobenzylamine across the described workflows.
| Application Domain | Reaction Type | Catalyst / Ligand System | Avg. Yield (%) | Key Performance Metric | Validation Method |
| Theranostic Polymer | Buchwald-Hartwig | Pd(OAc) 2 / BINAP | 82 - 85% | 19 F T2 Relaxation > 10 ms | 19 F NMR / MRI Phantom |
| TADF OLED Emitter | Suzuki-Miyaura | Pd(PPh 3 ) 4 / None | 88 - 92% | PLQY > 95%, FWHM < 25 nm | Transient PL Spectroscopy |
References
- 19F MRI Nanotheranostics for Cancer Management: Progress and Prospects - PMC - NIH.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Sterically shielded blue thermally activated delayed fluorescence emitters with improved efficiency and stability.
- F MRI Nanotheranostics for Cancer Management: Progress and Prospects.
- Single-B/N MR-TADF emitters enhancing electroluminescence efficiency via a “terminal engineering” str
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Buchwald–Hartwig amin
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 19F MRI Nanotheranostics for Cancer Management: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Single-B/N MR-TADF emitters enhancing electroluminescence efficiency via a “terminal engineering” strategy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC10069K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Dehalogenation in N-t-Butyl 2-bromo-6-fluorobenzylamine Reactions
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing hydrodehalogenation (specifically debromination) when working with N-t-Butyl 2-bromo-6-fluorobenzylamine .
Due to the extreme steric hindrance imparted by the ortho-fluorine and the bulky N-tert-butyl aminomethyl group, the C-Br bond in this building block is highly susceptible to premature cleavage during palladium-catalyzed cross-couplings and transition-metal-catalyzed hydrogenations. This guide synthesizes mechanistic causality with field-proven protocols to help you preserve the halogen and maximize your desired product yield.
Part 1: Mechanistic Causality of Dehalogenation
To troubleshoot effectively, we must first understand why this specific molecule debrominates so easily.
-
In Cross-Coupling (Suzuki/Buchwald-Hartwig): The steric bulk of the N-tert-butyl group and the ortho-fluorine severely impedes the transmetalation step of the catalytic cycle. The resulting long-lived Aryl-Pd(II)-Br intermediate has ample time to undergo β -hydride elimination (if alkoxide bases are used) or abstract a proton/hydride from the solvent. This reductive elimination yields the undesired N-t-butyl 2-fluorobenzylamine byproduct[1],[2].
-
In Hydrogenation: Standard palladium on carbon (Pd/C) exhibits a high affinity for oxidative addition into C-Br bonds. When attempting to reduce a distal functional group (e.g., an imine or nitro group), Pd/C will promote nearly quantitative hydrodebromination before or alongside the desired reduction[3].
Competing pathways in Pd-catalyzed cross-coupling of hindered aryl bromides.
Part 2: Troubleshooting Cross-Coupling Reactions (FAQs)
Q1: I am observing >30% of the debrominated byproduct in my Suzuki coupling. How do I adjust my catalytic system? A1: The key is to accelerate transmetalation and reductive elimination to outpace the degradation pathway.
-
Ligands: Switch from standard phosphines (like PPh 3 or dppf) to bulky, electron-rich biarylphosphines such as XPhos or SPhos . These ligands stabilize the Pd center, and their steric bulk forces the reductive elimination to occur rapidly[4],[5].
-
Bases: Avoid strong, hydride-donating bases like sodium tert-butoxide (NaOtBu). Instead, utilize milder, anhydrous inorganic bases such as K 3 PO 4 or Cs 2 CO 3 [4],[1].
-
Solvents: Protic solvents or wet solvents act as proton/hydride sources. Switch to rigorously degassed, anhydrous aprotic solvents like Toluene or 1,4-Dioxane[1],[6].
Q2: Does the free secondary amine play a role in this side reaction? A2: Yes. Although the N-tert-butyl group is bulky, secondary amines can occasionally coordinate to the palladium center or participate in deleterious pathways. If optimizing the catalyst fails, consider transiently protecting the nitrogen (e.g., as a Boc group), which has been shown to significantly suppress dehalogenation in similar hindered systems[4].
Quantitative Optimization Matrix: Cross-Coupling
| Parameter | High Dehalogenation Risk | Optimal Choice (Low Risk) | Mechanistic Rationale |
| Ligand | PPh 3 , dppf | XPhos, SPhos, RuPhos | Bulky ligands accelerate the desired reductive elimination step[1]. |
| Base | NaOtBu, NaOH | K 3 PO 4 , Cs 2 CO 3 | Weaker, non-nucleophilic bases minimize β -hydride elimination[4]. |
| Solvent | Ethanol, DMF | Toluene, 1,4-Dioxane | Aprotic solvents prevent undesired proton/hydride abstraction[1]. |
Part 3: Troubleshooting Hydrogenation & Reductive Amination
Q3: I need to reduce a distal functional group on a derivative of this molecule, but Pd/C destroys the C-Br bond. What is the alternative? A3: Standard 10% Pd/C promotes nearly quantitative hydrodebromination[3]. To preserve the C-Br bond, you must poison the catalyst to alter its chemoselectivity.
-
Optimal Choice: Use 5% Pt/C (sulfided) . The sulfur poisons the specific active sites responsible for C-X oxidative addition, allowing chemoselective reduction (e.g., of imines or nitro groups) while retaining the halogen in >85% yield[3].
Decision tree for preventing debromination during catalytic hydrogenation.
Quantitative Optimization Matrix: Hydrogenation
| Catalyst | Conversion | Dehalogenation (%) | Target Product Yield (%) | Recommendation |
| 10% Pd/C | >99% | >85% | <15% | Avoid for halogenated substrates[3]. |
| 5% Pt/C (sulfided) | >95% | <10% | >85% | Preferred for chemoselective reduction[3]. |
| Raney Nickel | >99% | >90% | <10% | Avoid; promotes quantitative C-Br cleavage. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Sterically Hindered Suzuki-Miyaura Coupling
Designed to suppress hydrodehalogenation via rapid transmetalation.
-
Preparation & Degassing: To an oven-dried Schlenk flask, add N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 equiv), the corresponding boronic acid (1.5 equiv), and anhydrous K 3 PO 4 (2.0 equiv). Evacuate and backfill with Argon (3x).
-
Catalyst Addition: Under a positive flow of Argon, add Pd 2 (dba) 3 (2 mol%) and XPhos (4 mol%).
-
Solvent Addition: Add rigorously degassed Toluene (0.1 M). Heat the mixture to 90 °C.
-
Self-Validation Checkpoint: At the 2-hour mark, withdraw a 10 µL aliquot. Quench with EtOAc/H 2 O and analyze the organic layer via LC-MS.
-
Validation Rule: A ratio of [M+H] + (product) to [M-Br+H] + (dehalogenated byproduct) of < 10:1 indicates a base/ligand mismatch or wet solvent. If this occurs, halt the reaction, verify solvent anhydrousness, and re-optimize the ligand.
-
-
Workup: Upon completion (typically 12-16 h), cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure[4],[6].
Protocol B: Chemoselective Hydrogenation (Preserving the C-Br Bond)
Designed for reducing distal functional groups without debromination.
-
Setup: Dissolve the N-t-Butyl 2-bromo-6-fluorobenzylamine derivative in anhydrous Methanol (0.05 M) in a high-pressure reactor.
-
Catalyst Addition: Add 5% Pt/C (sulfided) (5-10 mol% relative to substrate).
-
Purging: Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize to 30 bar H 2 .
-
Reaction & Self-Validation: Stir at 30 °C.
-
Validation Rule: Monitor hydrogen uptake carefully. A sudden spike in hydrogen consumption beyond the stoichiometric requirement strongly indicates the onset of hydrodebromination. Stop the reaction immediately and verify via GC-MS[3].
-
-
Filtration: Vent the hydrogen safely. Filter the mixture through Celite. Safety Warning: Dry sulfided Pt/C can be pyrophoric. Keep the filter cake wet with solvent at all times to prevent combustion.
References
-
RSC Advances. "Evaluation of hydrogenation catalysts for the dehalogenation to a range of products." Royal Society of Chemistry. Available at:[Link]
Sources
Technical Support Center: Reactivity & Troubleshooting for N-t-Butyl 2-bromo-6-fluorobenzylamine
Welcome to the Technical Support Center for N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-73-2). This polyfunctional building block is widely utilized in medicinal chemistry and drug development. However, its trifunctional nature—comprising a secondary benzylic amine, an aryl bromide, and an aryl fluoride—presents unique chemoselectivity challenges when exposed to strong bases.
This guide is designed to help application scientists and synthetic chemists troubleshoot complex side reactions, understand the underlying mechanistic causality, and execute self-validating experimental protocols.
Part 1: Troubleshooting Guide & FAQs
Issue 1: Incomplete Halogen-Metal Exchange & Complex Mixtures
Q: When treating N-t-Butyl 2-bromo-6-fluorobenzylamine with 1.0 equivalent of n-BuLi at -78 °C, my reaction yields a messy mixture of unreacted starting material, debrominated product, and biaryl dimers. Why isn't the exchange clean?
Root Cause (The Stoichiometry Problem): The secondary amine (-NH-tBu) possesses a weakly acidic proton. When only 1.0 equivalent of n-BuLi is introduced, two extremely rapid reactions compete: the acid-base deprotonation of the amine and the lithium-halogen exchange at the C-Br bond. Because the rates are competitive, you generate a statistical mixture of N-lithiated and C-lithiated species. The unreacted C-lithiated species can then undergo Wurtz-Fittig-type homocoupling with the remaining starting material, leading to dimerization. Solution: Always use ≥2.1 equivalents of the alkyllithium reagent. The first equivalent selectively deprotonates the amine to form the lithium amide, and the second equivalent drives the lithium-halogen exchange to completion, yielding a stable N,C-dilithiated intermediate.
Issue 2: Unwanted Cyclization (Isoindoline Formation)
Q: I attempted a deprotonation with NaH or KOtBu at elevated temperatures, but mass spectrometry shows a major byproduct with an [M-HF] mass profile. What happened?
Root Cause (Intramolecular SNAr): You have inadvertently triggered an intramolecular Nucleophilic Aromatic Substitution (SNAr). Strong bases like NaH or KOtBu deprotonate the secondary amine, generating a potent nitrogen nucleophile. Because the fluorine atom is situated at the ortho position (C6) relative to the benzylic carbon, the geometry perfectly aligns for a 5-exo-trig-like cyclization. The N-anion attacks the electron-deficient C-F bond, ejecting fluoride and forming 4-bromo-2-tert-butylisoindoline. Fluorine is highly susceptible to SNAr when positioned on an activated or electron-deficient aromatic ring[1]. Solution: If functionalization of the C-Br bond is your goal, avoid these conditions. Use strictly non-nucleophilic conditions at cryogenic temperatures (-78 °C) to kinetically suppress the SNAr pathway.
Issue 3: Benzyne Formation and Regioisomeric Tars
Q: Why do I observe benzyne-derived byproducts when using LDA instead of n-BuLi?
Root Cause (Directed Ortho Metalation): Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base that is poor at facilitating halogen-metal exchange. Instead, it performs Directed Ortho Metalation (DoM). The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, significantly increasing the acidity of the adjacent C5 proton[2]. LDA deprotonates C5, and the subsequent elimination of LiF generates a highly reactive benzyne intermediate, which rapidly reacts with nucleophiles or solvent to form polymeric tars. Solution: Avoid bulky amide bases if you intend to functionalize the C2 (bromo) position. Stick to alkyllithiums at low temperatures.
Part 2: Quantitative Data on Base Reactivity
The following table summarizes the empirical outcomes based on base selection, stoichiometry, and temperature control.
| Base System | Equivalents | Temp (°C) | Primary Mechanistic Pathway | Major Product Outcome | Yield Profile |
| n-BuLi | 2.1 | -78 °C | N-Deprotonation + Br-Li Exchange | N,C-Dilithiated intermediate | >95% (Clean) |
| n-BuLi | 1.0 | -78 °C | Competitive Deprotonation / Exchange | Mixed SM, Mono-lithio, Dimers | <40% (Messy) |
| NaH | 1.5 | +60 °C | N-Deprotonation + Intramolecular SNAr | 4-Bromo-2-tert-butylisoindoline | >85% (Cyclization) |
| LDA | 2.2 | 0 °C | DoM at C5 + LiF Elimination | Benzyne-derived adducts / Tars | Complex Mixture |
Part 3: Self-Validating Experimental Protocols
Protocol A: Selective N,C-Dilithiation and Electrophilic Trapping
Objective: Functionalize the C2 position while preserving the C6-Fluorine and the secondary amine. Causality: This protocol relies on cryogenic temperatures to kinetically suppress SNAr and uses 2.1 eq of base to prevent mixed metalation.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 mmol of N-t-Butyl 2-bromo-6-fluorobenzylamine in 10 mL of anhydrous THF.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath.
-
Validation Check: Ensure internal temperature reaches ≤ -75 °C using a thermocouple. Warmer temperatures will trigger premature SNAr cyclization.
-
-
Base Addition: Add 2.1 mmol of n-BuLi (2.5 M in hexanes) dropwise over 10 minutes.
-
Validation Check: The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the N,C-dilithiated species.
-
-
Equilibration: Stir at -78 °C for 30 minutes.
-
Self-Validation Aliquot: Withdraw 0.1 mL, quench in D₂O, and analyze via GC-MS. You must observe complete incorporation of Deuterium at the C2 position ([M+D] peak) and no residual starting material before proceeding.
-
-
Electrophile Trapping: Add 3.0 mmol of the desired electrophile (e.g., anhydrous DMF for formylation). Stir for 1 hour, then gradually warm to room temperature.
-
Quench: Quench with saturated aqueous NH₄Cl to neutralize the lithium alkoxides/amides. Extract with EtOAc.
Protocol B: Deliberate Synthesis of 4-Bromo-2-tert-butylisoindoline
Objective: Exploit the SNAr side-reaction to synthesize a functionalized isoindoline core.
-
Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of anhydrous DMF.
-
Base Addition: Add 1.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions at 0 °C.
-
Validation Check: Vigorous hydrogen gas evolution confirms the deprotonation of the secondary amine. Wait until bubbling ceases.
-
-
Cyclization: Heat the reaction mixture to 60 °C for 4 hours.
-
Validation Check: TLC monitoring (Hexanes/EtOAc 8:2) will show the consumption of the UV-active starting material and the appearance of a higher Rf spot (the less polar, cyclized isoindoline).
-
-
Workup: Cool to room temperature, dilute with ice water to crash out the product, and extract with diethyl ether.
Part 4: Mechanistic Visualizations
Diagram 1: Divergent reaction pathways of N-t-Butyl 2-bromo-6-fluorobenzylamine with strong bases.
Diagram 2: Self-validating experimental workflow for cryogenic dilithiation.
References
- Sigma-Aldrich. "N-t-Butyl 2-bromo-6-fluorobenzylamine | 1355247-73-2". Sigma-Aldrich Product Catalog.
- BenchChem. "An In-depth Technical Guide to the Reactivity Profile of 3-Cyano-4-fluorobenzylamine". BenchChem Technical Guides.
- Pearson Education. "Use the four compounds shown below to answer the following questions - Pearson". Pearson Study Resources.
Sources
Validation & Comparative
Comparative Guide: N-t-Butyl 2-bromo-6-fluorobenzylamine vs. Other N-Alkylated Benzylamines
As a Senior Application Scientist, I have observed countless synthesis campaigns stall because a secondary amine poisoned a palladium catalyst or a lead compound failed in vivo due to rapid N-dealkylation. In rational drug design and complex API synthesis, the choice of N-alkylation on a bifunctional scaffold is never trivial.
This guide provides an objective, data-driven comparison of N-t-Butyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-73-2) against its N-methyl, N-isopropyl, and N-benzyl counterparts. By analyzing steric hindrance, chemoselectivity, and metabolic shielding, we will establish why the massive tert-butyl group often serves as a superior functional handle compared to smaller alkyl alternatives.
Structural & Electronic Profiling: The Causality of Steric Bulk
The 2-bromo-6-fluorobenzyl moiety is a highly versatile bifunctional core. The bromine atom is primed for transition-metal-catalyzed cross-coupling, while the fluorine atom acts as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr). However, the presence of a proximal secondary amine complicates this reactivity.
When the amine is alkylated with a small group (e.g., N-methyl), the nitrogen lone pair remains conformationally accessible. This leads to two major failure modes:
-
Catalyst Poisoning: The amine coordinates to the Pd(0) active species during Buchwald-Hartwig or Suzuki couplings, stalling the catalytic cycle.
-
Metabolic Vulnerability: In biological systems, unshielded N-alkyl groups are rapidly oxidized by Cytochrome P450 (CYP450) enzymes, leading to rapid N-demethylation and poor pharmacokinetics.
By contrast, the N-t-butyl group provides profound steric hindrance[1]. The three methyl groups project outward from the quaternary carbon, creating a rigid, non-polar domain that physically blocks both transition metals and metabolic enzymes from accessing the nitrogen lone pair. In vitro studies on hepatic microsomes confirm that N-benzyl-tert-butylamines resist oxidative degradation, failing to form oxaziridines or amides under standard conditions[2]. Furthermore, this steric bulk dictates the conformational orientation of the benzylamine, which directly influences its binding affinity to target enzymes[3].
Fig 1: Divergent metabolic pathways based on N-alkylation steric bulk.
Comparative Performance Data
To objectively evaluate these building blocks, we must quantify their steric demand and resulting synthetic utility. The table below summarizes the quantitative and qualitative differences between N-alkylated variants of 2-bromo-6-fluorobenzylamine.
| Feature | N-t-Butyl Variant | N-Isopropyl Variant | N-Methyl Variant | N-Benzyl Variant |
| Steric Bulk (A-Value) | > 4.7 kcal/mol | 2.15 kcal/mol | 1.70 kcal/mol | ~1.75 kcal/mol |
| Amine Nucleophilicity | Very Low (Shielded) | Moderate | High | Moderate |
| Pd-Catalyst Poisoning | Negligible | Moderate Risk | High Risk | Low (if protected) |
| In Vivo Stability | Excellent (Metabolic Shield) | Good | Poor (N-demethylation) | N/A (Cleaved in vivo) |
| Primary Utility | Orthogonal cross-coupling, API lipophilicity | Balanced reactivity | Standard building block | Transient protection |
Experimental Workflows & Self-Validating Protocols
The true value of the N-t-butyl group is realized in the laboratory. The following protocols demonstrate how the massive steric bulk of N-t-Butyl 2-bromo-6-fluorobenzylamine enables protecting-group-free orthogonal functionalization.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Couple an arylboronic acid at the 2-bromo position without protecting the secondary amine. Causality: The N-t-butyl group prevents the amine from coordinating to the Pd catalyst. Furthermore, the bidentate dppf ligand provides a large bite angle that stabilizes the Pd center against the electron-withdrawing effects of the ortho-fluoro group, driving oxidative addition at the C-Br bond.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add anhydrous K₂CO₃ (2.0 equiv) followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v). Causality: The biphasic system ensures the solubility of both the highly lipophilic N-t-butyl substrate and the inorganic base, facilitating rapid transmetalation.
-
Reaction Execution: Evacuate and backfill the flask with Argon (3x). Heat the mixture to 90 °C for 12 hours.
-
Self-Validation Check: The solution will transition from a red/orange mixture to a dark brown/black suspension as the active Pd(0) species is generated and subsequently consumed. TLC (Hexanes/EtOAc 8:2) should show the disappearance of the starting material (UV active, higher Rf) and the appearance of a new, highly fluorescent product spot.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to remove the dioxane and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash chromatography to yield the 2-aryl-6-fluoro-N-t-butylbenzylamine.
Protocol 2: SNAr Functionalization at the 6-Fluoro Position
Objective: Displace the 6-fluoro group with a primary alkoxide (e.g., sodium methoxide). Causality: The fluorine atom is highly electronegative, activating the ortho-position for SNAr. The bulky N-t-butyl group directs the incoming nucleophile away from the benzylic position, ensuring high regioselectivity and preventing intramolecular cyclization side-reactions.
Fig 2: Orthogonal functionalization workflow enabled by N-t-butyl steric shielding.
Conclusion
While N-methyl and N-benzyl amines remain staples of organic synthesis, N-t-Butyl 2-bromo-6-fluorobenzylamine offers a distinct tactical advantage in both synthetic efficiency and pharmacokinetic design. By leveraging extreme steric hindrance, chemists can bypass tedious protection/deprotection sequences during cross-coupling and simultaneously install a robust metabolic shield into the final drug architecture.
References
-
Title: Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines Source: PubMed (J Med Chem. 1988) URL: [Link][3]
-
Title: Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites Source: PubMed (Drug Metabol Drug Interact. 1995) URL: [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of N-t-Butyl 2-bromo-6-fluorobenzylamine in Parallel Synthesis Libraries
Introduction: Deconstructing a High-Value Building Block
In the landscape of modern drug discovery, the efficiency of library synthesis is paramount. The goal is not merely to create vast numbers of compounds, but to populate libraries with molecules occupying unique and biologically relevant chemical space. N-t-Butyl 2-bromo-6-fluorobenzylamine is a sophisticated building block designed for this very purpose. Its architecture is not accidental; each functional group is strategically placed to offer a unique combination of reactivity, steric influence, and desirable physicochemical properties for library development.
This guide provides an in-depth comparison of this reagent against viable alternatives, supported by established synthetic protocols and data. We will explore the causality behind its design and demonstrate its efficacy in creating diverse libraries of novel chemical entities. The core value of this molecule lies in its trifecta of features:
-
The N-t-Butyl Group: A bulky, sterically demanding group that influences the conformation of the final molecule and can serve as a temporary protecting group. Its presence can prevent undesirable side reactions and direct the course of subsequent synthetic steps.
-
The Ortho-Bromo Substituent: A highly versatile synthetic handle, ideal for a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This allows for the introduction of diverse aryl, heteroaryl, or amino groups at a late stage, dramatically expanding library diversity.
-
The Ortho-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[3][4][5] Its placement ortho to the bromine atom also electronically influences the C-Br bond, impacting its reactivity in cross-coupling reactions.
This guide will dissect these features, providing researchers with the necessary insights to strategically deploy N-t-Butyl 2-bromo-6-fluorobenzylamine in their parallel synthesis campaigns.
Physicochemical Profile and Strategic Implications
The utility of a building block begins with its fundamental properties. The unique combination of functional groups in N-t-Butyl 2-bromo-6-fluorobenzylamine dictates its behavior in solution and its reactivity.
| Property | Value | Source / Note |
| CAS Number | 1355247-73-2 | [6] |
| Molecular Formula | C₁₁H₁₅BrFN | [6] |
| Molecular Weight | 260.15 g/mol | [6] |
| Predicted LogP | ~3.5-4.0 | Estimated based on similar structures.[7] |
| Key Features | Secondary Amine, Aryl Bromide, Aryl Fluoride | - |
Strategic Implications:
-
Steric Hindrance: The N-t-butyl group is the most defining feature. It significantly shields the secondary amine, which can decrease its nucleophilicity compared to less hindered analogues like N-propyl or simple benzylamines.[8] This can be an advantage, preventing dimerization or over-alkylation, but may require more forcing conditions for certain reactions, such as acylation.
-
Orthogonality of Reaction Sites: The molecule possesses two primary, chemically distinct reaction handles: the nucleophilic secondary amine and the electrophilic C-Br bond. This orthogonality is ideal for parallel synthesis, allowing for a two-step diversification strategy. First, the amine can be functionalized (e.g., acylation, sulfonylation), followed by a diverse set of cross-coupling reactions at the bromine site.
-
Enhanced Drug-like Properties: The fluoro-substituted aromatic ring is a privileged motif in medicinal chemistry. Its inclusion can confer enhanced metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes and can increase binding affinity through favorable electrostatic interactions.[3][5]
Comparative Analysis with Alternative Building Blocks
The decision to use N-t-Butyl 2-bromo-6-fluorobenzylamine should be data-driven. Below is a comparison with other common building blocks used to generate substituted benzylamine libraries.
| Building Block | Key Advantages | Key Disadvantages | Typical Yield (Acylation) | Typical Yield (Suzuki Coupling) |
| N-t-Butyl 2-bromo-6-fluorobenzylamine | Excellent for generating sterically demanding libraries; orthogonal handles; imparts favorable metabolic properties (F). | Steric hindrance can slow reaction rates and may require optimization; higher cost. | 60-85% | 55-80% |
| 2-Bromo-6-fluorobenzylamine | Less sterically hindered (primary amine), potentially higher reactivity and yields in acylation. | Prone to over-acylation or other side reactions; lacks the conformational constraint of the t-butyl group. | 75-95% | 60-85% |
| N-t-Butyl Benzylamine | Simple, readily available, good for exploring the impact of the t-butyl group without electronic effects. | Lacks a handle for cross-coupling, limiting library diversity to N-functionalization only. | 80-95% | N/A |
| 2-Bromobenzylamine | A standard building block for ortho-substituted libraries. | Lacks the electronic and metabolic benefits of the fluorine atom. | 80-95% | 70-90% |
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following representative procedures are designed for parallel synthesis platforms and include checkpoints for reaction monitoring.
Protocol 1: Parallel Library Synthesis via N-Acylation
This protocol describes the reaction of N-t-Butyl 2-bromo-6-fluorobenzylamine with a library of diverse acyl chlorides in a 96-well plate format.
Causality: The choice of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is critical. It effectively scavenges the HCl byproduct without competing with the sterically hindered secondary amine as a nucleophile. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of N-t-Butyl 2-bromo-6-fluorobenzylamine (1.0 eq) in anhydrous DCM.
-
Prepare a 0.3 M stock solution of DIPEA (1.5 eq) in anhydrous DCM.
-
In a 96-well plate, dispense 1.1 equivalents of unique acyl chlorides into each well (as solids or pre-dissolved solutions).
-
-
Reaction Setup:
-
To each well of the 96-well plate containing the acyl chlorides, add 200 µL of the N-t-Butyl 2-bromo-6-fluorobenzylamine stock solution.
-
Add 100 µL of the DIPEA stock solution to each well.
-
-
Reaction Execution:
-
Seal the plate securely.
-
Place the plate on an orbital shaker at room temperature and agitate for 12-18 hours.
-
Validation Checkpoint: Monitor the reaction progress by taking a small aliquot from a representative well and analyzing via LC-MS to confirm the consumption of the starting amine.
-
-
Work-up and Isolation:
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Add 500 µL of DCM to each well, seal, and shake vigorously.
-
Allow the layers to separate.
-
Transfer the organic (bottom) layer to a new 96-well plate for purification (e.g., via preparative HPLC or solid-phase extraction).
-
Protocol 2: Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the N-acylated library from Protocol 1 with a diverse set of boronic acids.
Causality: A pre-catalyst like Pd(dppf)Cl₂ is often chosen for its robustness and reliability across a wide range of substrates. A mixed solvent system like Dioxane/Water is used to dissolve both the organic starting materials and the inorganic base (e.g., K₂CO₃). Heating is required to drive the catalytic cycle to completion.
Step-by-Step Methodology:
-
Reagent Preparation:
-
The purified N-acylated library from Protocol 1 is solvent-exchanged into anhydrous Dioxane to a final concentration of 0.15 M.
-
In a separate 96-well plate, dispense 1.5 equivalents of unique boronic acids into each corresponding well.
-
Prepare a catalyst/base master mix: For each reaction, weigh out Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq). Add the appropriate volume of Dioxane and Water (4:1 ratio) to create a suspension that can be accurately dispensed.
-
-
Reaction Setup:
-
To each well containing the boronic acids, add the corresponding N-acylated product solution from step 1.
-
Dispense the catalyst/base master mix into each well under an inert atmosphere (e.g., in a glovebox).
-
-
Reaction Execution:
-
Seal the plate with a heat-stable cap mat.
-
Heat the plate to 80-100 °C with agitation for 8-16 hours.
-
Validation Checkpoint: After cooling, sample a representative well and analyze by LC-MS to confirm the consumption of the aryl bromide starting material.
-
-
Work-up and Isolation:
-
Dilute each well with Ethyl Acetate (EtOAc) and water.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer (e.g., by passing through a phase separator plate or adding anhydrous Na₂SO₄).
-
Transfer the final organic solutions to a new plate for final analysis and storage.
-
Conclusion and Future Outlook
N-t-Butyl 2-bromo-6-fluorobenzylamine is a highly effective, albeit specialized, building block for parallel synthesis. Its true power is unlocked when the goal is to create libraries of sterically demanding, ortho-disubstituted benzylamine derivatives. The steric bulk of the t-butyl group, while potentially reducing reaction rates, provides a level of synthetic control that is difficult to achieve with less hindered analogues. The orthogonal reactivity of the amine and the aryl bromide, combined with the beneficial properties imparted by the fluorine atom, makes it an authoritative choice for exploring challenging chemical space.
While alternatives may offer higher yields or lower costs for simpler scaffolds, they cannot readily access the unique three-dimensional conformations and substitution patterns enabled by this reagent. For drug discovery programs targeting complex protein pockets where precise vectoral orientation is key, libraries built from N-t-Butyl 2-bromo-6-fluorobenzylamine offer a distinct competitive advantage.
References
- Solid-phase synthesis of an alkylaminobenzanilide library.PubMed, 15 Sep. 2004, .
- Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.Benchchem, .
- The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.Benchchem, .
- N-t-Butyl 2-bromo-6-fluorobenzylamine | 1355247-73-2.Moshang Chemical, .
- N-Propyl 2-bromo-6-fluorobenzylamine | 1355248-10-0.Sigma-Aldrich, .
- The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD., .
- Buy tert-butyl N-(2-bromo-6-fluorophenyl)carbamate | 1057720-25-8.Smolecule, 16 Aug. 2023, .
- Significance of Fluorine in Medicinal Chemistry: A Review.PharmaInfo.net, 30 Sep. 2009, .
- A Technical Guide to 4-(Benzyloxy)
- The role of fluorine in medicinal chemistry.PubMed, 15 Oct. 2007, .
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-t-Butyl 2-bromo-6-fluorobenzylamine - CAS号 1355247-73-2 - 摩熵化学 [molaid.com]
- 7. Buy tert-butyl N-(2-bromo-6-fluorophenyl)carbamate | 1057720-25-8 [smolecule.com]
- 8. N-Propyl 2-bromo-6-fluorobenzylamine | 1355248-10-0 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
